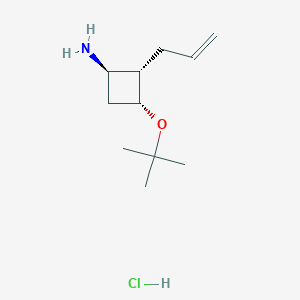![molecular formula C18H17N5O3S B2492345 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide CAS No. 2034485-78-2](/img/structure/B2492345.png)
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide falls under a class of compounds involving complex syntheses and characterizations. For instance, Bänziger et al. (2000) detailed a practical and large-scale synthesis process for similar compounds, emphasizing their role as intermediates in pharmaceutical applications (Bänziger et al., 2000).
Biological and Pharmacological Activities
- Compounds similar to the specified chemical have been studied for their biological and pharmacological activities. For example, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated them for cytotoxic activity against various cancer cell lines (Deady et al., 2003).
Antimicrobial Properties
- Özyanik et al. (2012) conducted a study on quinoline derivatives, which are structurally related, to evaluate their antimicrobial activity. Their findings revealed that some of these compounds exhibited significant activity against various microorganisms (Özyanik et al., 2012).
Potential in Drug Discovery
- Ahadi et al. (2020) explored ciprofloxacin-derived thiadiazoles, closely related to the specified compound, as novel anticancer agents. Their research demonstrated significant activity against several cancer cell lines, indicating the potential of these compounds in drug discovery (Ahadi et al., 2020).
Synthesis Techniques
- The compound is associated with sophisticated synthesis techniques. For example, Mishra et al. (2019) described a catalyst-free green synthesis of quinoxaline and related derivatives, which underscores the advancement in synthesis methods for such compounds (Mishra et al., 2019).
Application in Cancer Research
- Research by Chen et al. (2000) on substituted quinoxaline derivatives revealed their potential in cancer research. These compounds showed considerable cytotoxic potency against cell lines, hinting at their possible application in cancer therapeutics (Chen et al., 2000).
Multi-Functional Activities
- Another aspect of these compounds is their multi-functional activities. For instance, Shen et al. (2019) discovered and evaluated novel quinoxaline derivatives for their anti-inflammatory properties, demonstrating the versatile nature of these compounds (Shen et al., 2019).
Chemoresistance Overcoming
- A study by Mudududdla et al. (2015) on thiophene-2-carboxamide derivatives, related to the specified compound, showed their ability to overcome cancer chemoresistance. This research highlights the potential of these compounds in improving cancer treatment efficacy (Mudududdla et al., 2015).
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-8-16-17(23(3)27(25,26)22(16)2)10-14(11)21-18(24)12-4-5-13-15(9-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZQSRJWMZEKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC4=NC=CN=C4C=C3)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cycloheptyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2492263.png)
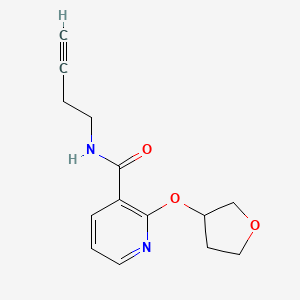
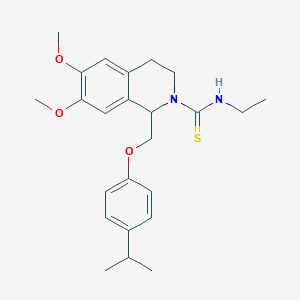

![N-(2,4-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2492271.png)
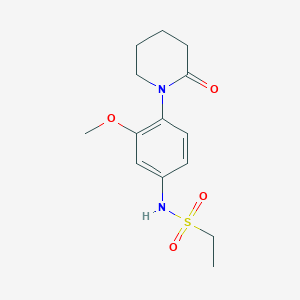
![Methyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2492273.png)
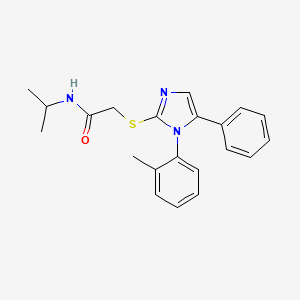

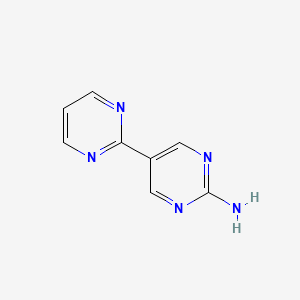
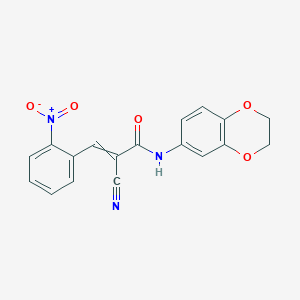
![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)
